N-(2,3-dimethoxybenzyl)-5-methyl-1,3-thiazol-2-amine
Overview
Description
Synthesis Analysis
This involves a detailed explanation of how the compound can be synthesized from readily available starting materials, including the specific reagents and conditions required for each step .Molecular Structure Analysis
This involves the use of spectroscopic techniques (like NMR, IR, MS) to determine the structure of the compound .Chemical Reactions Analysis
This would involve studying how the compound reacts with other substances, and what products are formed .Physical And Chemical Properties Analysis
This would include information on the compound’s melting point, boiling point, solubility in various solvents, and other physical properties. Chemical properties might include its acidity or basicity, its reactivity with common reagents, etc .Scientific Research Applications
Antiproliferative and Antimicrobial Properties
1,3,4-thiadiazole derivatives, including compounds similar to N-(2,3-dimethoxybenzyl)-5-methyl-1,3-thiazol-2-amine, have been studied for their biological activities. Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine exhibited notable DNA protective ability against oxidative damage and demonstrated strong antimicrobial activity against specific bacteria like S. epidermidis. Furthermore, certain compounds in this class showed cytotoxicity against cancer cell lines such as PC-3 and MDA-MB-231, indicating potential applications in cancer therapy (Gür et al., 2020).
N-Protecting Group in Organic Chemistry
The 3,4-dimethoxybenzyl group, related to the structure , has been used as an N-protecting group for specific chemical derivatives. This demonstrates its utility in synthetic chemistry, particularly in the formation and protection of sensitive chemical structures during reactions (Grunder-Klotz & Ehrhardt, 1991).
Catalysis and CO2 Fixation
Thiazolium carbene-based catalysts, derived from similar thiazole structures, have been developed for the N-formylation and N-methylation of amines using CO2 as the carbon source. This indicates the role of such compounds in sustainable chemistry and their potential application in creating pharmaceuticals and natural products from CO2 (Das et al., 2016).
5-Lipoxygenase Inhibition and Anti-inflammatory Activity
N-aryl-4-aryl-1,3-thiazole-2-amine derivatives, closely related to the compound in focus, have been examined for their anti-inflammatory activity. These compounds directly inhibit 5-lipoxygenase (LOX), a key enzyme in leukotriene synthesis involved in inflammation-related diseases such as asthma and rheumatoid arthritis. This suggests potential applications of similar compounds in treating inflammation-related conditions (Suh et al., 2012).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-[(2,3-dimethoxyphenyl)methyl]-5-methyl-1,3-thiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S/c1-9-7-14-13(18-9)15-8-10-5-4-6-11(16-2)12(10)17-3/h4-7H,8H2,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUHMPLAVBGXOQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NCC2=C(C(=CC=C2)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethoxybenzyl)-5-methyl-1,3-thiazol-2-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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